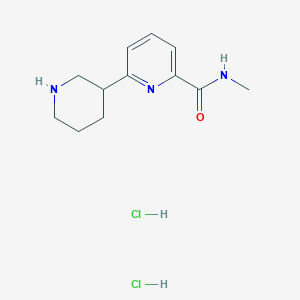

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

描述

属性

IUPAC Name |

N-methyl-6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9;;/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHSLIFUPQHSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Functionalization

- Piperidine Derivatives: The synthesis often begins with piperidine-3-carboxylic acid or related derivatives. These serve as the scaffold for further functionalization.

- Pyridine Carboxamide: Pyridine-2-carboxylic acid derivatives are used to introduce the carboxamide group at the 2-position of the pyridine ring.

Methylation via Catalytic Reductive Methylation

A critical step is the methylation of the piperidine nitrogen. Traditional methylation agents like dimethyl sulfate are avoided due to toxicity. Instead, catalytic reductive methylation using formaldehyde under hydrogen atmosphere is preferred:

- Catalyst: Palladium on charcoal or platinum catalysts.

- Conditions: Hydrogen pressure between 5-15 atmospheres (preferably ~10 atm), temperature controlled to avoid side reactions.

- Formaldehyde Source: Paraformaldehyde is preferred over formalin to minimize water content and improve yield.

- Solvents: Ethanol or methanol are suitable.

- Water Removal: Azeotropic distillation (e.g., with toluene or ethanol) is employed to remove water formed during reaction, enhancing efficiency.

This method yields N-methylated piperidine intermediates with high selectivity and fewer environmental hazards compared to older methods.

Formation of the Carboxamide

The carboxamide group is introduced through amide bond formation, often by reacting acid chlorides or activated esters of pyridine-2-carboxylic acid with the methylated piperidine amine. For example:

Salt Formation: Dihydrochloride Preparation

The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid (usually 1.5 equivalents). This step improves the compound’s stability, crystallinity, and solubility for pharmaceutical formulation.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Pressure | Notes |

|---|---|---|---|---|

| Reductive Methylation | Paraformaldehyde, Pd/C catalyst, H2 | 25-95 °C | 5-15 atm H2 (opt. 10 atm) | Minimal water, azeotropic distillation used |

| Acid Chloride Formation | Thionyl chloride | Ambient to 70 °C | Atmospheric | Controlled to avoid side reactions |

| Amide Formation | Diethylamine or ammonia | Ambient to 80 °C | Atmospheric | High purity amide formation |

| Salt Formation | HCl (1.5 eq.) | Ambient | Atmospheric | Yields dihydrochloride salt |

- Lower temperatures (~60-70 °C) during amide formation reduce discoloration and impurities.

- Catalyst loading >0.02 wt % enables lower temperature reactions and better yields.

Research Findings and Applications

- The catalytic reductive methylation process improves environmental safety and yield compared to older methylation methods using toxic reagents.

- Multi-step synthesis with optimized reaction conditions ensures high purity suitable for pharmaceutical use.

- The compound’s structure allows for interaction with biological targets, making it valuable in drug development and biological studies.

- Industrial scale synthesis employs advanced catalytic systems and careful control of reaction parameters to maintain consistent quality.

Summary Table: Preparation Methods Comparison

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methylation | Dimethyl sulfate or methyl iodide | Simple reagents | Toxic, hazardous, lower selectivity |

| Catalytic Reductive Methylation | Paraformaldehyde + H2 + Pd catalyst | Safer, higher yield, environmentally friendly | Requires pressure equipment |

| Amide Formation via Acid Chloride | Thionyl chloride + amines | High purity amide, scalable | Requires careful temperature control |

| Salt Formation (HCl) | HCl treatment to form dihydrochloride | Improved stability and solubility | None significant |

化学反应分析

Types of Reactions

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

科学研究应用

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.

Biology: Employed in biological studies to understand its effects on cellular processes and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical products.

作用机制

The mechanism of action of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. The exact mechanism can vary depending on the context of its use and the specific biological system involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridine Derivatives

The Catalog of Pyridine Compounds (2017) lists multiple pyridine derivatives with substituents analogous to the target compound. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Piperidine Positional Isomerism: The substitution of piperidin-3-yl (target compound) vs. Piperidine ring puckering (as defined by Cremer and Pople ) may influence conformational stability, though direct data on this compound’s puckering are unavailable.

- Functional Group Variations : Compounds with pivalamide or chloro groups (e.g., and ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the target compound’s carboxamide group .

Pharmacological and Stereochemical Considerations

- Stereoselectivity : Unlike levocetirizine dihydrochloride (), which has a chiral center and enantiomer-dependent H₁ receptor activity, the target compound lacks stereocenters, simplifying its synthesis and eliminating enantiomeric potency disparities .

- Salt Form Impact : The dihydrochloride salt (common in compounds like QY-2683 and HA-5611) improves bioavailability compared to neutral analogs, as seen in cetirizine hydrochloride’s clinical performance .

生物活性

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields based on recent studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a piperidine ring and a pyridine carboxamide group. This combination contributes to its distinct chemical and biological properties, making it valuable in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research suggests that it may act as a modulator of neurotransmitter systems, particularly through binding to muscarinic acetylcholine receptors (M3R), which are implicated in various physiological processes, including cognition and memory enhancement .

1. Neuropharmacological Effects

Studies have indicated that this compound exhibits potential neuropharmacological effects, including:

- Cognitive Enhancement : By acting on M3R, it may improve cognitive functions and memory.

- Antidepressant Activity : Its interaction with neurotransmitter systems suggests possible antidepressant properties.

2. Anticancer Properties

Recent investigations have explored the anticancer potential of this compound:

- Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| FaDu (Hypopharyngeal) | 5.0 |

| A549 (Lung) | 4.5 |

| MCF7 (Breast) | 6.0 |

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic uses in inflammatory diseases .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Cognitive Disorders : A study on animal models demonstrated significant improvements in memory tasks when treated with this compound, supporting its use in cognitive impairment therapies.

- Cancer Treatment : Clinical trials are underway to evaluate the efficacy of this compound in combination with other chemotherapeutics for enhanced anticancer activity.

常见问题

Q. Table 1: Example Reaction Conditions

| Step | Catalysts | Solvents | Temperature | Yield (%) |

|---|---|---|---|---|

| Coupling | Pd/C | Dichloromethane | 80°C | 65–75 |

| Hydrogenation | PtO₂ | Ethanol | 100°C, 3 atm | 80–85 |

| Salt Formation | HCl (gas) | Anhydrous THF | RT | 90–95 |

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 3.1 (piperidine CH₂), δ 8.2 (pyridine H) | |

| ESI-MS | m/z 307.1 ([M+H]⁺) | |

| HPLC Retention Time | 8.2 min (C18, 70:30 MeCN:H₂O) |

Advanced: How do stability studies inform formulation strategies for this dihydrochloride salt?

Methodological Answer:

- Storage Conditions : Dihydrochloride salts generally exhibit superior stability to hydrochlorides under humid or acidic conditions. Store at 2–8°C in airtight containers with desiccants .

- Degradation Pathways : Hydrolysis of the carboxamide group in aqueous media (pH > 7). Mitigate by formulating in solid dosage forms or buffering to pH 4–6 .

- Accelerated Stability Testing : Conduct at 40°C/75% RH for 6 months; monitor via HPLC for degradants (e.g., free base or hydrolyzed products) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Methodological Answer:

- Core Modifications :

- Assay Selection :

- In vitro : Receptor binding assays (e.g., GPCR targets) with IC₅₀ determination .

- In vivo : Pharmacokinetic studies in rodent models to assess absorption and half-life .

Q. Table 3: Example SAR Modifications

| Modification | Biological Impact | Reference |

|---|---|---|

| Piperidine → Morpholine | Increased solubility | |

| Carboxamide → Ester | Enhanced membrane permeability |

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardize Assay Conditions :

- Use consistent cell lines (e.g., HEK293 for GPCR assays) and control compounds .

- Validate buffer composition (e.g., Mg²⁺ concentration affects receptor affinity) .

- Orthogonal Validation :

- Data Normalization : Report IC₅₀ values relative to a reference antagonist (e.g., atropine for muscarinic receptors) .

Advanced: What strategies are recommended for developing impurity profiling methods?

Methodological Answer:

- Identify Common Impurities :

- Analytical Development :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。